molecular formula C25H27BrN4O3 B11099810 ethyl 1-benzyl-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate

ethyl 1-benzyl-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B11099810
M. Wt: 511.4 g/mol
InChI Key: SHUKUMSOUYJFIY-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate involves multiple steps, including the formation of the indole core, bromination, and the introduction of the piperazine moiety. The key steps in the synthesis are:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: LiAlH4

    Substitution: NBS for bromination, various nucleophiles for substitution reactions

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted indole derivatives

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity . The piperazine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 1-benzyl-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C25H27BrN4O3

Molecular Weight

511.4 g/mol

IUPAC Name

ethyl 1-benzyl-6-bromo-2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-5-hydroxyindole-3-carboxylate

InChI

InChI=1S/C25H27BrN4O3/c1-2-33-25(32)24-19-14-23(31)20(26)15-21(19)30(16-18-6-4-3-5-7-18)22(24)17-29-12-10-28(9-8-27)11-13-29/h3-7,14-15,31H,2,9-13,16-17H2,1H3

InChI Key

SHUKUMSOUYJFIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCN(CC4)CC#N

Origin of Product

United States

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